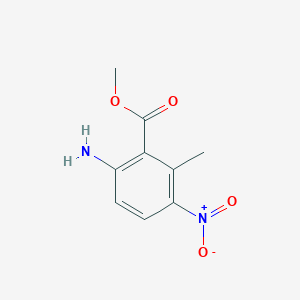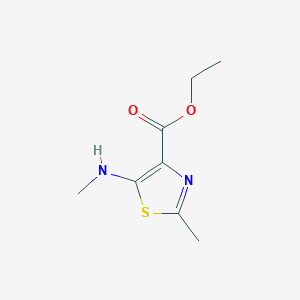
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate, also known as Methoxetamine (MXE), is a synthetic dissociative drug that belongs to the arylcyclohexylamines class of compounds. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative and hallucinogenic effects. However, recent research has shown that MXE has potential medicinal properties, especially in the field of neuroscience.
作用機序
MXE works by blocking the NMDA receptors in the brain, which are responsible for regulating the transmission of pain signals and controlling cognitive functions such as learning and memory. By blocking these receptors, MXE induces a dissociative state, which can lead to hallucinations and altered perceptions.
生化学的および生理学的効果
MXE has been found to produce a range of biochemical and physiological effects, including altered perception of time and space, dissociation, euphoria, and sedation. It has also been found to increase heart rate and blood pressure, which can lead to cardiovascular complications in high doses.
実験室実験の利点と制限
MXE has several advantages for use in lab experiments, including its potent NMDA receptor antagonism and its ability to induce dissociative states. However, its recreational use and potential for abuse make it a challenging substance to work with, and researchers must take appropriate safety precautions when handling it.
将来の方向性
There are several potential future directions for research on MXE. One area of interest is its potential therapeutic applications in the treatment of depression, anxiety, and other neurological disorders. Another area of interest is its potential use as an alternative to opioids for pain management. Further research is also needed to understand the long-term effects of MXE use and to develop effective treatments for MXE addiction.
合成法
MXE is synthesized by reacting 2-(3-methylphenyl)-2-(methylamino) cyclohexanone with thioacetamide in the presence of sodium hydroxide and ethyl alcohol. The resulting product is then purified through recrystallization to obtain pure MXE.
科学的研究の応用
MXE has been found to have potential therapeutic applications in the field of neuroscience. It has been shown to be a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a potential candidate for the treatment of depression, anxiety, and other neurological disorders. MXE has also been found to have analgesic properties, making it a potential alternative to opioids for pain management.
特性
CAS番号 |
128242-99-9 |
|---|---|
製品名 |
Ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate |
分子式 |
C8H12N2O2S |
分子量 |
200.26 g/mol |
IUPAC名 |
ethyl 2-methyl-5-(methylamino)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O2S/c1-4-12-8(11)6-7(9-3)13-5(2)10-6/h9H,4H2,1-3H3 |
InChIキー |
IATRAAIFJBTUPZ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=N1)C)NC |
正規SMILES |
CCOC(=O)C1=C(SC(=N1)C)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



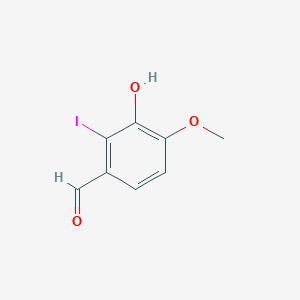
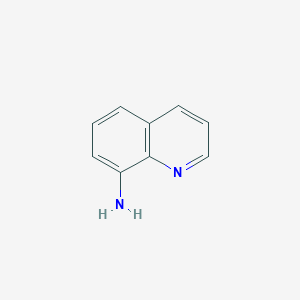
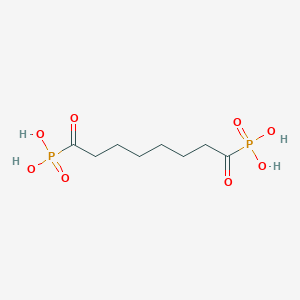
![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carboxylic acid](/img/structure/B160928.png)
![Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt](/img/structure/B160929.png)
![Tetracyclo[3.3.1.02,8.04,6]nonan-3-one](/img/structure/B160933.png)
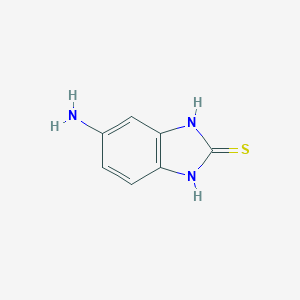
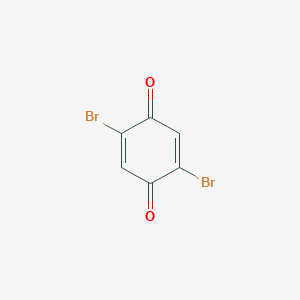
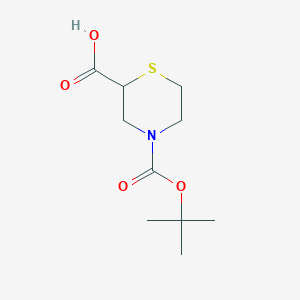
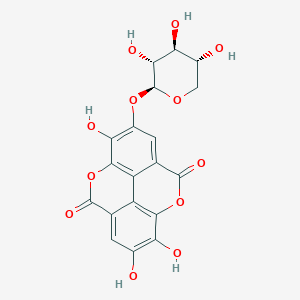
![5-[4-(Methylthio)phenyl]-1H-tetrazole](/img/structure/B160945.png)
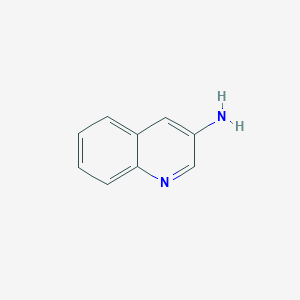
![1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B160953.png)
